1-(Azepan-1-yl)-2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone
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Overview
Description
1-(AZEPAN-1-YL)-2-{2-[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE is a complex organic compound that features a unique structure combining an azepane ring, a chlorophenyl group, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(AZEPAN-1-YL)-2-{2-[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides and carboxylic acids under dehydrating conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Azepane Ring: The azepane ring is synthesized through the cyclization of appropriate amines and haloalkanes.
Final Coupling: The final step involves coupling the oxadiazole-chlorophenyl intermediate with the azepane derivative under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(AZEPAN-1-YL)-2-{2-[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(AZEPAN-1-YL)-2-{2-[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of novel polymers and materials with specific electronic or optical properties.
Biology: Study of its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Use as an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of 1-(AZEPAN-1-YL)-2-{2-[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(AZEPAN-1-YL)-2-{2-[5-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE: Similar structure but with a methoxy group instead of a chloro group.
1-(AZEPAN-1-YL)-2-{2-[5-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE: Similar structure but with a fluoro group instead of a chloro group.
Uniqueness
The presence of the chlorophenyl group in 1-(AZEPAN-1-YL)-2-{2-[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE imparts unique electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from its methoxy and fluoro analogs, potentially leading to different biological activities and applications.
Properties
Molecular Formula |
C22H22ClN3O3 |
---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
1-(azepan-1-yl)-2-[2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]ethanone |
InChI |
InChI=1S/C22H22ClN3O3/c23-17-11-9-16(10-12-17)22-24-21(25-29-22)18-7-3-4-8-19(18)28-15-20(27)26-13-5-1-2-6-14-26/h3-4,7-12H,1-2,5-6,13-15H2 |
InChI Key |
MXAICDLOYDPGHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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